SB209995

Descripción

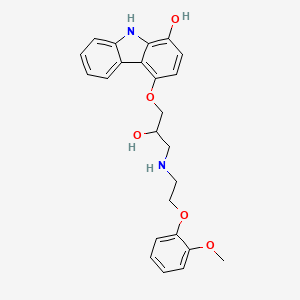

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJJKVKQRTUYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932858 | |

| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146574-41-6 | |

| Record name | SB 209995 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYCARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4Y7S5VUK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB209995: A Comprehensive Technical Guide on its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB209995, a principal metabolite of the beta-blocker carvedilol, exhibits potent antioxidant properties that significantly contribute to the therapeutic effects of its parent compound. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its capacity to inhibit oxygen-radical-mediated lipid peroxidation and protect against cellular cytotoxicity. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Potent Antioxidant Activity

The primary mechanism of action of this compound is its function as a powerful antioxidant. It effectively scavenges free radicals, thereby inhibiting the process of lipid peroxidation and protecting cells from oxidative damage and subsequent cytotoxicity.

Inhibition of Lipid Peroxidation

This compound demonstrates significant inhibitory effects on lipid peroxidation, a key process in cellular injury initiated by oxidative stress. Its efficacy has been quantified in various experimental models, showing superior potency compared to its parent compound, carvedilol.

Table 1: Inhibitory Concentration (IC50) of this compound in Lipid Peroxidation Assays

| Assay System | IC50 (µM) |

| Iron-catalyzed lipid peroxidation in brain homogenate | 0.30 |

| Macrophage-initiated oxidation of low-density lipoprotein (LDL) | 0.059 |

| Cu2+-initiated oxidation of low-density lipoprotein (LDL) | 1.7 |

Protection Against Cytotoxicity

By mitigating lipid peroxidation, this compound effectively protects cultured endothelial cells from the damaging effects of hydroxyl (OH•) and superoxide (B77818) (O2-) radicals. This protection is evident in the reduction of lactate (B86563) dehydrogenase (LDH) release and decreased cell death.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.[1][2]

Protocol:

-

Sample Preparation: Homogenize tissue samples or prepare cell lysates in an appropriate buffer (e.g., PBS or Tris buffer) on ice. To prevent further oxidation during the assay, add butylated hydroxytoluene (BHT).[3]

-

Reaction Mixture: To the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Heat the mixture at 95°C for approximately 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored MDA-TBA adduct.[2]

-

Measurement: After cooling and centrifugation to remove any precipitate, measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[2]

-

Quantification: Determine the concentration of MDA in the sample by comparing its absorbance to a standard curve generated with a known concentration of an MDA standard, such as 1,1,3,3-tetramethoxypropane.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and expose them to the test compound (e.g., an oxidative stressor) with and without this compound for a specified duration.

-

Sample Collection: Carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

Color Development: The NADH produced then reduces the tetrazolium salt to a colored formazan (B1609692) product.

-

Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm).

-

Data Analysis: The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of dead cells.

Signaling Pathways and Logical Relationships

The antioxidant action of this compound interrupts the cascade of events leading to oxidative stress-induced cell damage.

Relationship with Nitric Oxide Synthase (NOS)

While the parent compound, carvedilol, has been shown to stimulate nitric oxide (NO) synthesis, current research has not established a direct inhibitory or interactive mechanism between its metabolite, this compound, and nitric oxide synthase (NOS) isoforms. Studies suggest that carvedilol's effect on NO production is independent of its beta-adrenergic blocking properties and may involve a distinct signaling pathway.[4][5][6] The primary and well-documented mechanism of action for this compound remains its potent antioxidant activity.

Conclusion

This compound is a powerful antioxidant that plays a crucial role in mitigating oxidative stress. Its ability to inhibit lipid peroxidation at low micromolar and even nanomolar concentrations underscores its potential as a protective agent against cellular damage. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and its utility in the development of novel antioxidant therapies.

References

- 1. Assay to Detect Lipid Peroxidation upon Exposure to Nanoparticles | Springer Nature Experiments [experiments.springernature.com]

- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxfordbiomed.com [oxfordbiomed.com]

- 4. researchgate.net [researchgate.net]

- 5. Carvedilol stimulates nitric oxide synthesis in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carvedilol action is dependent on endogenous production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of SB209995: A Technical Guide

SB209995, identified as O-desmethylcarvedilol, is a significant metabolite of the beta-blocker carvedilol (B1668590). Extensive research has highlighted its potent antioxidant properties, which are notably more pronounced than those of its parent compound. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Core Function

This compound was identified as a human metabolite of carvedilol, a widely prescribed medication for heart failure and hypertension. Subsequent studies revealed its primary role as a powerful antioxidant. Research conducted by Yue et al. in 1994 was pivotal in characterizing its antioxidant capabilities, demonstrating its ability to inhibit lipid peroxidation and protect against cytotoxicity.[1]

The primary mechanism of action of this compound is its ability to scavenge free radicals, thereby mitigating oxidative stress. This action is crucial in protecting cells from damage induced by reactive oxygen species (ROS).

Quantitative Biological Activity

The antioxidant potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound in comparison to its parent compound, carvedilol.

| Assay | This compound IC50 | Carvedilol IC50 | Reference |

| Iron-catalyzed lipid peroxidation in brain homogenate | 0.30 µmol/L | 8.1 µmol/L | [1] |

| Macrophage-mediated oxidation of low-density lipoprotein (LDL) | 59 nmol/L | 3.8 µmol/L | [1] |

| Cu2+-initiated oxidation of low-density lipoprotein (LDL) | 1.7 µmol/L | 17.1 µmol/L | [1] |

Synthesis of this compound (O-desmethylcarvedilol)

This compound is produced in the body through the metabolic demethylation of carvedilol, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9. While this compound is often studied as a metabolite, its targeted chemical synthesis is crucial for producing analytical standards and for further pharmacological investigation.

A plausible synthetic route for O-desmethylcarvedilol can be adapted from established methods for synthesizing carvedilol and its other metabolites. The key transformation is the demethylation of the methoxy (B1213986) group on the phenoxy ring of carvedilol.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound from carvedilol.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of this compound. The following are protocols for the key experiments cited in the quantitative data table.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to produce a colored product.

Protocol:

-

Tissue Homogenization: Prepare a 10% (w/v) brain homogenate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Reaction Mixture: In a test tube, combine the brain homogenate, a pro-oxidant (e.g., FeSO4 and ascorbic acid), and the test compound (this compound or carvedilol) at various concentrations.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour) to induce lipid peroxidation.

-

Color Development: Add a solution of TBA in an acidic medium (e.g., trichloroacetic acid) to the reaction mixture. Heat the tubes in a boiling water bath for 15-20 minutes.

-

Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of TBARS using a standard curve of MDA.

Low-Density Lipoprotein (LDL) Oxidation Assay

This assay measures the inhibition of LDL oxidation, a key event in the development of atherosclerosis.

Protocol:

-

LDL Isolation: Isolate human LDL from plasma by ultracentrifugation.

-

Oxidation Induction: Incubate the isolated LDL with a pro-oxidant. This can be cell-mediated (using macrophages) or chemically induced (using Cu2+).

-

Inhibitor Addition: Add this compound or carvedilol at various concentrations to the LDL and pro-oxidant mixture.

-

Incubation: Incubate the mixture at 37°C for several hours.

-

Measurement of Oxidation: Monitor the extent of LDL oxidation by measuring the formation of conjugated dienes through the increase in absorbance at 234 nm.

-

IC50 Determination: Calculate the concentration of the inhibitor required to reduce LDL oxidation by 50%.

Endothelial Cell Cytotoxicity Assay (Lactate Dehydrogenase Release)

This assay assesses the protective effect of this compound against cell damage by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells.

Protocol:

-

Cell Culture: Culture endothelial cells in a 96-well plate until they reach a suitable confluency.

-

Induction of Cytotoxicity: Expose the cells to an agent that induces oxidative stress and cytotoxicity (e.g., hydrogen peroxide or a free radical generator).

-

Treatment: Concurrently treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

-

LDH Measurement: Collect the cell culture supernatant. Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.

-

Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

-

Calculation of Protection: Compare the LDH release in treated cells to that in untreated (control) and fully lysed (maximum LDH release) cells to determine the percentage of protection.

Signaling Pathways and Logical Relationships

The antioxidant activity of this compound is central to its protective effects. The following diagrams illustrate the relevant signaling pathways and experimental workflows.

Caption: Antioxidant mechanism of this compound in preventing cell damage.

Caption: Experimental workflow for the evaluation of this compound.

References

SB209995: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB209995 is a metabolite of the well-known beta-blocker carvedilol. While carvedilol's primary mechanism of action involves the blockade of β-adrenergic receptors, its metabolites, including this compound, have been shown to possess distinct pharmacological properties. This technical guide provides an in-depth overview of the currently available pharmacological and toxicological data on this compound, with a focus on its potent antioxidant and cytoprotective effects. The information presented herein is intended to support further research and development efforts related to this compound.

Core Pharmacology: Antioxidant and Cytoprotective Activities

The primary pharmacological activity of this compound identified in the public domain is its potent antioxidant capacity, which surpasses that of its parent compound, carvedilol. This activity is primarily attributed to its ability to inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress.

Data Presentation: In Vitro Inhibition of Lipid Peroxidation

The inhibitory effects of this compound on lipid peroxidation have been quantified in various in vitro models. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to carvedilol.

| Assay Type | Lipid Peroxidation Model | IC50 (this compound) | IC50 (Carvedilol) | Source |

| Thiobarbituric Acid-Reactive Substance (TBARS) Assay | Iron-catalyzed lipid peroxidation in brain homogenate | 0.30 µmol/l | 8.1 µmol/l | [1] |

| LDL Oxidation Assay | Macrophage-mediated oxidation of low-density lipoprotein (LDL) | 59 nmol/l | 3.8 µmol/l | [1] |

| LDL Oxidation Assay | Cu2+-initiated oxidation of low-density lipoprotein (LDL) | 1.7 µmol/l | 17.1 µmol/l | [1] |

Cytoprotective Effects

In addition to its direct antioxidant activity, this compound has demonstrated cytoprotective effects in cultured endothelial cells. It has been shown to protect these cells from cytotoxicity induced by hydroxyl radicals (OH•) and superoxide (B77818) anions (O2−), as assessed by lactate (B86563) dehydrogenase (LDH) release and cell death.[1]

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of this compound

The antioxidant activity of this compound is centered on its ability to scavenge free radicals and inhibit the chain reaction of lipid peroxidation. This protective mechanism is crucial in mitigating cellular damage associated with oxidative stress.

Caption: Antioxidant mechanism of this compound in preventing cellular damage.

Experimental Workflow: TBARS Assay

The Thiobarbituric Acid-Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process. The workflow for assessing the inhibitory effect of this compound is outlined below.

Caption: Workflow for determining the IC50 of this compound using the TBARS assay.

Experimental Protocols

Thiobarbituric Acid-Reactive Substances (TBARS) Assay for Lipid Peroxidation in Brain Homogenate

Objective: To quantify the inhibition of iron-catalyzed lipid peroxidation by this compound in a brain homogenate.

Methodology:

-

Tissue Preparation: A 10% (w/v) homogenate of rat or mouse brain is prepared in ice-cold 1.15% KCl or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

-

Reaction Mixture: In a test tube, combine 1 ml of the brain homogenate with varying concentrations of this compound.

-

Initiation of Peroxidation: Add a solution of ferrous sulfate (B86663) (FeSO4) to initiate lipid peroxidation and incubate at 37°C for a specified time (e.g., 30 minutes).

-

TBA Reaction: Stop the reaction by adding 2 ml of a solution containing 15% trichloroacetic acid (TCA), 0.375% thiobarbituric acid (TBA), and 0.25 N HCl.

-

Color Development: Heat the mixture in a boiling water bath for 15-60 minutes to allow for the formation of the MDA-TBA adduct.[2][3]

-

Measurement: After cooling, centrifuge the samples at 1000-3500 rpm for 10 minutes to pellet the precipitate.[3] Measure the absorbance of the supernatant at 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated relative to a control sample without this compound. The IC50 value is determined from a dose-response curve.

Macrophage-Mediated Low-Density Lipoprotein (LDL) Oxidation Assay

Objective: To assess the ability of this compound to inhibit the oxidation of LDL by macrophages.

Methodology:

-

Cell Culture: Culture murine RAW 264.7 macrophages or other suitable macrophage cell lines in appropriate culture medium.

-

LDL Preparation: Isolate human LDL by ultracentrifugation.

-

Oxidation Assay: Incubate macrophages with LDL (e.g., 50 µg/mL) in the presence of various concentrations of this compound and a pro-oxidant stimulus (e.g., CuSO4 or cell-mediated mechanisms) for 24 hours.[4]

-

Quantification of Oxidation: The extent of LDL oxidation can be measured by several methods, including:

-

TBARS Assay: As described above, to measure MDA formation.

-

Conjugated Diene Formation: Measure the increase in absorbance at 234 nm.

-

Electrophoretic Mobility: Oxidized LDL exhibits increased electrophoretic mobility on an agarose (B213101) gel compared to native LDL.

-

-

Calculation: Determine the percentage inhibition of LDL oxidation and calculate the IC50 value for this compound.

Endothelial Cell Cytotoxicity Assay (LDH Release)

Objective: To evaluate the cytoprotective effect of this compound against oxidative stress-induced cell death in endothelial cells.

Methodology:

-

Cell Culture: Plate cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Induction of Cytotoxicity: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H2O2) or a combination of xanthine (B1682287) and xanthine oxidase to generate superoxide radicals.

-

LDH Measurement:

-

After the incubation period, centrifuge the plate at approximately 250 x g for 5 minutes.[5]

-

Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.[6][7]

-

Incubate at room temperature for up to 30 minutes, protected from light.

-

Measure the absorbance at a wavelength of approximately 490 nm.[7]

-

-

Controls and Calculation: Include controls for spontaneous LDH release (no cytotoxic agent) and maximum LDH release (cells lysed with a detergent like Triton X-100).[5] Calculate the percentage of cytotoxicity and the protective effect of this compound.

Toxicology

There is a significant lack of publicly available data regarding the toxicology of this compound. Preclinical safety pharmacology studies, including assessments of central nervous system, cardiovascular, and respiratory effects, have not been reported in the literature for this specific metabolite. Furthermore, no data on genotoxicity, carcinogenicity, or reproductive toxicity of this compound could be identified.

Limitations and Future Directions

The current understanding of this compound is largely limited to its in vitro antioxidant and cytoprotective properties. To fully assess its therapeutic potential and safety profile, further research is imperative. Key areas for future investigation include:

-

Comprehensive Pharmacological Profiling: Elucidation of any additional mechanisms of action beyond its antioxidant effects.

-

Pharmacokinetics (ADME): Determination of the absorption, distribution, metabolism, and excretion profile of this compound.

-

In Vivo Efficacy Studies: Evaluation of its therapeutic effects in relevant animal models of diseases associated with oxidative stress.

-

Comprehensive Toxicological Evaluation: A full battery of in vitro and in vivo toxicology studies is required to establish a safety profile for this compound. This should include acute and chronic toxicity, genotoxicity, cardiotoxicity, and other relevant safety pharmacology assessments.

This compound, a metabolite of carvedilol, is a potent antioxidant with demonstrated cytoprotective effects in vitro. Its ability to inhibit lipid peroxidation is significantly greater than that of its parent compound. While these findings are promising, the absence of comprehensive pharmacological, pharmacokinetic, and toxicological data currently limits its potential for further development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the properties of this intriguing compound. A thorough investigation into its safety profile is a critical next step to determine its viability as a potential therapeutic agent.

References

- 1. A potent antioxidant, this compound, inhibits oxygen-radical-mediated lipid peroxidation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. documents.thermofisher.com [documents.thermofisher.com]

In Vitro Characterization of SB209995: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB209995, a human metabolite of the cardiovascular drug carvedilol, has demonstrated significant potential as a potent antioxidant. This technical guide provides an in-depth overview of the in vitro characterization of this compound, with a focus on its antioxidant properties. The document summarizes key quantitative data, outlines detailed experimental protocols for its assessment, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Quantitative Antioxidant Activity of this compound

This compound exhibits substantially greater antioxidant potency than its parent compound, carvedilol, across various in vitro models of oxidative stress. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below, highlighting the superior efficacy of this compound in preventing lipid peroxidation and cytotoxicity.

| Assay | System | Inhibitor | IC50 | Reference |

| Iron-Catalyzed Lipid Peroxidation | Brain Homogenate | This compound | 0.30 µmol/l | [1] |

| Carvedilol | 8.1 µmol/l | [1] | ||

| Macrophage-Mediated LDL Oxidation | Macrophages | This compound | 59 nmol/l | [1] |

| Carvedilol | 3.8 µmol/l | [1] | ||

| Cu2+-Initiated LDL Oxidation | Cell-Free | This compound | 1.7 µmol/l | [1] |

| Carvedilol | 17.1 µmol/l | [1] |

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize the antioxidant effects of this compound.

Iron-Catalyzed Lipid Peroxidation Assay

This assay evaluates the ability of a compound to inhibit lipid peroxidation in a biological matrix, such as brain homogenate, induced by iron.

Methodology:

-

Preparation of Brain Homogenate: Rodent brain tissue is homogenized in an ice-cold buffer (e.g., 20 mM PBS or Tris buffer, pH 7.4) to a final concentration of approximately 1 g tissue per 10 mL of buffer. The homogenate is then centrifuged at a low speed (e.g., 3,000 x g for 10 minutes at 4°C) to remove large particulate matter.

-

Incubation: The brain homogenate supernatant is incubated with varying concentrations of this compound or carvedilol.

-

Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of an iron source (e.g., ferrous sulfate).

-

Quantification of Lipid Peroxidation: The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid-reactive substances (TBARS). This involves the reaction of malondialdehyde (MDA), a byproduct of lipid peroxidation, with thiobarbituric acid (TBA) under acidic conditions and high temperature (e.g., 95°C for 60 minutes) to form a colored adduct.

-

Data Analysis: The absorbance of the resulting MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm. The IC50 value is calculated as the concentration of the test compound that inhibits TBARS formation by 50% compared to the control (no inhibitor).

Low-Density Lipoprotein (LDL) Oxidation Assay

This assay assesses the capacity of a compound to prevent the oxidation of LDL, a critical event in the pathogenesis of atherosclerosis. Oxidation can be induced by cellular (macrophages) or chemical (copper ions) means.

Methodology:

-

Isolation of LDL: LDL is isolated from fresh human plasma, typically by ultracentrifugation.

-

Induction of Oxidation:

-

Macrophage-Mediated: Isolated LDL is incubated with cultured macrophages in the presence of various concentrations of this compound or carvedilol.

-

Copper-Initiated: LDL is incubated in a cell-free system with a copper salt (e.g., CuSO4) and different concentrations of the test compounds.

-

-

Measurement of Oxidation: The degree of LDL oxidation is quantified by measuring the formation of TBARS, as described in the lipid peroxidation assay.

-

Data Analysis: The IC50 value is determined as the concentration of the compound that reduces LDL oxidation by 50% relative to the control.

Endothelial Cell Protection Assay

This assay evaluates the ability of a compound to protect cultured endothelial cells from cytotoxicity induced by oxygen radicals.

Methodology:

-

Cell Culture: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured under standard conditions.

-

Induction of Oxidative Stress: The cultured endothelial cells are exposed to a source of hydroxyl radicals (OH•) or superoxide (B77818) anions (O2−) in the presence of varying concentrations of this compound.

-

Assessment of Cytotoxicity: Cell viability and membrane integrity are assessed by measuring:

-

Lactate Dehydrogenase (LDH) Release: The amount of LDH released into the culture medium, an indicator of cell membrane damage, is quantified using a colorimetric assay.

-

Cell Death: The percentage of dead cells is determined using methods such as trypan blue exclusion or a fluorescent viability stain (e.g., propidium (B1200493) iodide) and flow cytometry.

-

-

Data Analysis: The protective effect of this compound is quantified by the reduction in LDH release and cell death compared to untreated, oxidatively stressed cells.

Signaling Pathways and Experimental Visualization

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit the propagation of lipid peroxidation.

General Antioxidant Mechanism

The following diagram illustrates the general mechanism by which antioxidants like this compound protect against cellular damage induced by reactive oxygen species (ROS).

Caption: this compound scavenges ROS, preventing cellular damage.

Experimental Workflow for In Vitro Antioxidant Characterization

The logical flow of the in vitro experiments to characterize the antioxidant properties of a test compound like this compound is depicted below.

Caption: Experimental workflow for antioxidant assessment.

Conclusion

The in vitro data strongly support the characterization of this compound as a highly potent antioxidant, significantly more so than its parent compound, carvedilol. Its ability to inhibit lipid peroxidation and protect endothelial cells from oxidative damage suggests a promising therapeutic potential. The experimental protocols and workflows detailed in this guide provide a solid foundation for further investigation into the mechanisms of action and potential applications of this compound in diseases associated with oxidative stress.

References

Preclinical Profile of SB209995: A Potent Antioxidant Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB209995, a notable metabolite of the cardiovascular drug carvedilol (B1668590), has demonstrated significant promise in preclinical studies as a potent antioxidant agent. This technical guide provides a comprehensive overview of the available preclinical data for this compound, with a focus on its antioxidant activity and protective effects against oxidative stress-induced cellular damage. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes potential mechanistic pathways to support further research and development efforts.

Core Mechanism of Action: Antioxidant Activity

This compound functions primarily as a robust antioxidant, effectively inhibiting oxygen-radical-mediated lipid peroxidation and subsequent cytotoxicity. Its antioxidant capacity has been shown to be significantly greater than its parent compound, carvedilol. This activity is central to its observed protective effects in various preclinical models of oxidative stress.

Quantitative Preclinical Data

The antioxidant potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its efficacy. The following tables summarize the reported IC50 values for this compound in comparison to its parent compound, carvedilol.

Table 1: Inhibition of Iron-Catalyzed Lipid Peroxidation in Brain Homogenate

| Compound | IC50 (μM) |

| This compound | 0.30 |

| Carvedilol | 8.1 |

Data from an assessment of thiobarbituric acid-reactive substance (TBARS) generation.

Table 2: Inhibition of Macrophage-Mediated and Copper-Initiated LDL Oxidation

| Condition | Compound | IC50 |

| Macrophage-Mediated | This compound | 59 nM |

| Carvedilol | 3.8 μM | |

| Copper-Initiated | This compound | 1.7 μM |

| Carvedilol | 17.1 μM |

LDL oxidation was assessed in these two distinct experimental settings.

Table 3: Protection of Cultured Endothelial Cells from Oxidative Damage

| Protective Effect | Assessment Method |

| Inhibition of hydroxyl radical (OH•) and superoxide (B77818) (O2−)-mediated lipid peroxidation | Measurement of lipid peroxidation markers |

| Reduction of cytotoxicity | Lactate (B86563) dehydrogenase (LDH) release assay and cell death analysis |

This compound demonstrated protective effects in cultured endothelial cells against oxidative stress.

Experimental Protocols

Detailed experimental protocols for the key assays used to generate the preclinical data for this compound are outlined below. These descriptions are based on standard methodologies for these assays.

Iron-Catalyzed Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to produce a colored product.

-

Tissue Preparation : Rat brain homogenates are prepared in a suitable buffer.

-

Induction of Peroxidation : Lipid peroxidation is initiated by the addition of an iron catalyst, such as ferrous sulfate (B86663) (FeSO4).

-

Treatment : Different concentrations of this compound or carvedilol are added to the brain homogenate prior to the induction of peroxidation.

-

TBARS Reaction : After an incubation period, a solution of TBA is added, and the mixture is heated to allow for the reaction between MDA and TBA.

-

Quantification : The absorbance of the resulting pink-colored product is measured spectrophotometrically, typically around 532 nm. The IC50 value is calculated as the concentration of the compound that inhibits TBARS formation by 50%.

LDL Oxidation Assays

These assays measure the ability of a compound to prevent the oxidative modification of low-density lipoprotein (LDL).

-

LDL Isolation : Human LDL is isolated from plasma by ultracentrifugation.

-

Oxidation Induction :

-

Macrophage-Mediated : LDL is incubated with cultured macrophages, which naturally produce reactive oxygen species that oxidize LDL.

-

Copper-Initiated : LDL is incubated with copper sulfate (CuSO4), a potent catalyst of lipid peroxidation.

-

-

Treatment : Various concentrations of this compound or carvedilol are co-incubated with the LDL and the oxidizing agent.

-

Assessment of Oxidation : The extent of LDL oxidation is determined by measuring the formation of conjugated dienes (by monitoring the change in absorbance at 234 nm) or by quantifying TBARS. The IC50 is the concentration that inhibits LDL oxidation by 50%.

Endothelial Cell Protection Assays

These assays evaluate the ability of a compound to protect endothelial cells from oxidative stress-induced injury.

-

Cell Culture : Human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line are cultured under standard conditions.

-

Induction of Oxidative Stress : Oxidative damage is induced by exposing the cells to a source of reactive oxygen species, such as hydroxyl radicals (generated, for example, by the Fenton reaction) or superoxide anions.

-

Treatment : Cells are pre-treated with different concentrations of this compound before the induction of oxidative stress.

-

Assessment of Cytotoxicity :

-

LDH Release Assay : The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a colorimetric assay.

-

Cell Viability/Death Assays : Cell viability can be assessed using methods like the MTT assay, while cell death can be quantified by staining with dyes such as trypan blue or propidium (B1200493) iodide and analysis by microscopy or flow cytometry.

-

Visualizing Workflows and Pathways

Experimental Workflow for Assessing Antioxidant Activity

Caption: Experimental workflows for evaluating the antioxidant properties of this compound.

Proposed Signaling Pathway for this compound (Hypothetical, based on Carvedilol)

While direct evidence for this compound's interaction with specific signaling pathways is limited, its parent compound, carvedilol, is known to modulate several key cellular signaling cascades. It is plausible that this compound may share some of these activities. The following diagram illustrates a hypothetical signaling pathway potentially influenced by this compound, based on the known actions of carvedilol.

Caption: Hypothetical signaling pathway for this compound based on carvedilol's known mechanisms.

Conclusion

The preclinical data for this compound strongly support its classification as a potent antioxidant with significant cytoprotective effects against oxidative stress. Its superior activity compared to its parent compound, carvedilol, in inhibiting lipid peroxidation and protecting endothelial cells suggests its potential as a therapeutic agent in conditions associated with oxidative damage. Further investigation into its specific interactions with cellular signaling pathways is warranted to fully elucidate its mechanism of action and therapeutic potential.

An In-depth Technical Guide to the Target Identification and Validation of SB209995

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of SB209995, a potent antioxidant metabolite of the beta-blocker carvedilol (B1668590). This document details the compound's mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the primary signaling pathway involved in its cellular effects.

Introduction

This compound is a human metabolite of carvedilol, a third-generation beta-blocker used in the treatment of cardiovascular diseases. Beyond its role as a metabolite, this compound has been identified as a powerful antioxidant, exhibiting greater potency than its parent compound in combating oxidative stress. Its primary mechanism of action is the inhibition of oxygen-radical-mediated lipid peroxidation, a key process in cellular damage. This guide explores the evidence supporting this mechanism and delves into the likely molecular target responsible for its robust cytoprotective effects.

Quantitative Data Summary

The antioxidant efficacy of this compound has been quantified and compared to its parent compound, carvedilol, across various assays. The following table summarizes the key inhibitory concentrations (IC50) for these compounds.

| Assay | This compound IC50 | Carvedilol IC50 | Reference |

| Iron-Catalyzed Lipid Peroxidation (Brain Homogenate) | 0.30 µM | 8.1 µM | [1] |

| Macrophage-Mediated LDL Oxidation | 59 nM | 3.8 µM | [1] |

| Cu2+-Initiated LDL Oxidation | 1.7 µM | 17.1 µM | [1] |

Target Identification: The Nrf2/ARE Pathway

While this compound's direct interaction with specific proteins has not been extensively documented, compelling evidence from studies on its parent compound, carvedilol, strongly suggests that its potent antioxidant effects are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][3][4][5]

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of a host of antioxidant and cytoprotective genes, upregulating their expression.[7][8]

Given that carvedilol is a known activator of the Nrf2/ARE pathway, and this compound is its more potent antioxidant metabolite, it is highly probable that this compound exerts its effects by activating this same pathway.[1][2][3][4][5]

References

- 1. Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carvedilol, a third-generation β-blocker prevents oxidative stress-induced neuronal death and activates Nrf2/ARE pathway in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carvedilol attenuates 6-hydroxydopamine-induced cell death in PC12 cells: involvement of Akt and Nrf2/ARE pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

SB209995: A Technical Overview of Adrenergic Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB209995 is a significant metabolite of the non-selective beta- and alpha-1 adrenergic receptor antagonist, carvedilol (B1668590). While carvedilol is a well-characterized therapeutic agent, the specific binding characteristics of its metabolites are crucial for a comprehensive understanding of its overall pharmacological profile and potential for nuanced therapeutic applications. This technical guide provides an in-depth analysis of the binding affinity and selectivity of this compound for adrenergic receptors, based on available data for its parent compound, carvedilol, due to the limited direct quantitative data for this compound itself. The S-(-)-enantiomer of carvedilol is primarily responsible for its beta-blocking activity, while both enantiomers contribute to alpha-1 blockade.[1] Oxidative metabolites of carvedilol, including this compound, are known to be active beta-adrenoceptor antagonists.[2]

Binding Affinity and Selectivity of Carvedilol (as a proxy for this compound)

| Receptor Subtype | Ligand | Binding Affinity (Ki in nM) | Reference Compound |

| β1-adrenergic | Carvedilol | ~0.8 | Propranolol |

| β2-adrenergic | Carvedilol | ~0.9 | Propranolol |

| α1-adrenergic | Carvedilol | ~2.6 | Prazosin |

Table 1: Binding Affinity of Carvedilol for Adrenergic Receptors. This table presents the inhibitory constant (Ki) values of carvedilol for human β1, β2, and α1-adrenergic receptors.

| Receptor Pair | Selectivity Ratio (Ki Ratio) |

| β2 / β1 | ~1.1 |

| α1 / β1 | ~3.25 |

| α1 / β2 | ~2.9 |

Table 2: Selectivity Profile of Carvedilol. This table illustrates the selectivity of carvedilol for different adrenergic receptor subtypes, calculated as the ratio of the Ki values. A ratio close to 1 indicates low selectivity.

Experimental Protocols

The determination of binding affinity and selectivity of a ligand like this compound for its target receptors is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for β-adrenergic and α1-adrenergic receptors.

1. Membrane Preparation:

-

Human recombinant cells expressing the specific adrenergic receptor subtype (β1, β2, or α1) are cultured and harvested.

-

Cells are lysed in a hypotonic buffer and homogenized.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-prazosin for α1-receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. The primary signaling pathways for β-adrenergic and α1-adrenergic receptors are distinct.

β-Adrenergic Receptor Signaling Pathway (Gs Pathway)

β1 and β2-adrenergic receptors primarily couple to the stimulatory G-protein, Gs. Activation of this pathway leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Caption: The β-adrenergic receptor Gs signaling pathway.

α1-Adrenergic Receptor Signaling Pathway (Gq Pathway)

α1-adrenergic receptors couple to the Gq G-protein. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: The α1-adrenergic receptor Gq signaling pathway.

Conclusion

This compound, a key metabolite of carvedilol, is an active antagonist of β-adrenergic receptors. While direct and specific quantitative binding data for this compound are limited, the well-documented high affinity of its parent compound, carvedilol, for β1, β2, and α1-adrenergic receptors provides a strong basis for understanding its likely pharmacological actions. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and its potential therapeutic implications. Further studies are warranted to precisely quantify the binding affinity and selectivity of this compound to delinate its specific contribution to the overall clinical effects of carvedilol.

References

An In-depth Technical Guide on Imidazoline I2 Receptor Ligands in Alzheimer's Disease Research with a Focus on the Calcineurin Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research did not yield specific public data for a compound designated "SB209995" in the context of Alzheimer's disease. The following guide is based on the therapeutic potential of targeting the imidazoline (B1206853) I2 receptor and its interplay with the calcineurin signaling pathway, drawing on data from representative I2 ligands investigated in preclinical Alzheimer's disease models.

Introduction: The Rationale for Targeting Imidazoline I2 Receptors in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Imidazoline I2 receptors (I2-IRs) have emerged as a promising therapeutic target in AD. These receptors are found in various organs, including the brain, and their levels are altered in the brains of AD patients.[1] Modulation of I2-IRs has been shown to confer neuroprotective effects.[1] Preclinical studies with selective I2-IR ligands have demonstrated improvements in cognitive deficits, fear-anxiety, and depressive-like behaviors in animal models of AD.[1]

A key mechanism through which I2-IR ligands may exert their neuroprotective effects is the modulation of the calcineurin (CaN) signaling pathway.[2] CaN, a calcium- and calmodulin-dependent serine/threonine phosphatase, is implicated in the pathophysiology of AD.[2] Hyperactivation of CaN by Aβ oligomers can lead to synaptic dysfunction, neuroinflammation, and neuronal death.[2][3] Therefore, therapeutic strategies aimed at modulating I2-IRs to regulate the calcineurin pathway hold significant promise for disease modification in AD.

Mechanism of Action: The Interplay of I2-IR Ligands and the Calcineurin Pathway

The precise molecular mechanisms linking I2-IR activation to the calcineurin pathway are still under investigation. However, a proposed signaling cascade suggests that I2-IR ligands can mitigate the downstream pathological effects of Aβ-induced calcineurin hyperactivity.

Signaling Pathway Diagram: Proposed Neuroprotective Mechanism of I2-IR Ligands

References

Unlocking Cognitive Enhancement: A Technical Guide to Selective Serotonin Receptor Antagonists in Neuroscience and Memory Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of selective serotonin (B10506) (5-HT) receptor antagonists, with a focus on the "SB" series of compounds, in the fields of neuroscience and memory. While the specific compound "SB209995" does not appear in current scientific literature, it is likely a mistyped reference to a class of related compounds with significant research backing. This paper will synthesize available preclinical data on prominent examples, such as 5-HT6 and 5-HT7 receptor antagonists, to illuminate their mechanisms of action, experimental validation, and therapeutic potential in memory-related disorders.

Introduction: The Serotonergic System and Memory

The serotonin system, through its diverse array of receptors, plays a crucial modulatory role in cognitive functions, including learning and memory.[1][2] Specific serotonin receptor subtypes have emerged as promising targets for therapeutic intervention in conditions characterized by cognitive decline, such as Alzheimer's disease.[3] Antagonism of certain 5-HT receptors has been shown to enhance cognitive performance, suggesting a viable strategy for the development of novel nootropic agents.[3][4]

Mechanism of Action: Targeting 5-HT6 and 5-HT7 Receptors

Selective antagonists of the 5-HT6 and 5-HT7 receptors have demonstrated pro-cognitive effects in various preclinical models.

5-HT6 Receptor Antagonists: Blockade of 5-HT6 receptors is associated with an increase in cholinergic and glutamatergic neurotransmission, both of which are critical for memory formation and consolidation.[3] This enhancement of key neurotransmitter systems is believed to be a primary mechanism underlying the cognitive-enhancing properties of 5-HT6 antagonists.[3] Preclinical studies with compounds like SB-742457 have shown promising results in models of Alzheimer's disease.[3]

5-HT7 Receptor Antagonists: The 5-HT7 receptor is implicated in the regulation of synaptic plasticity and neuronal morphology. Antagonism of this receptor, with compounds such as SB-269970, has been shown to produce anxiolytic and antidepressant-like effects, which can indirectly influence cognitive performance.[5] The precise mechanisms by which 5-HT7 antagonism impacts memory are still under investigation but are thought to involve modulation of downstream signaling cascades that influence neuronal function.

Quantitative Data on Preclinical Efficacy

The following tables summarize key quantitative data from preclinical studies on representative selective serotonin receptor antagonists.

Table 1: In Vitro Receptor Binding Affinities

| Compound | Target Receptor | Ki (nM) | Species | Reference |

| SB-271046 | 5-HT6 | 1.1 | Human | N/A |

| SB-742457 | 5-HT6 | 0.23 | Human | N/A |

| SB-269970 | 5-HT7 | 0.63 | Human | [5] |

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from various preclinical studies. "N/A" indicates that a specific reference was not available in the initial search results.

Table 2: In Vivo Efficacy in Animal Models of Memory

| Compound | Animal Model | Memory Task | Effective Dose Range | Observed Effect | Reference |

| SB-271046 | Aged Mice | Object Recognition Task | 10 mg/kg | Reversal of age-related recognition memory deficits | [4] |

| SB-271046 | Aged Mice | T-Maze (Spontaneous Alternation) | 10 mg/kg | Reversal of age-related working memory deficits | [4] |

| SB-269970 | Rats | Vogel Drinking Test | 0.5 - 1 mg/kg | Anxiolytic-like effect | [5] |

| SB-269970 | Mice | Forced Swim Test | 5 - 10 mg/kg | Antidepressant-like activity | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols.

Object Recognition Task (for assessing recognition memory):

-

Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.

-

Training (Sample Phase): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.

-

Inter-trial Interval: The mouse is returned to its home cage for a specific delay period (e.g., 1 to 24 hours).

-

Testing (Choice Phase): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.

-

Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher index indicates better recognition memory.

Forced Swim Test (for assessing antidepressant-like activity):

-

Apparatus: A cylindrical container filled with water (25°C) to a depth that prevents the mouse from touching the bottom or escaping.

-

Procedure: Mice are individually placed in the water for a 6-minute session.

-

Scoring: The duration of immobility (floating without struggling) during the last 4 minutes of the session is recorded.

-

Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.

Caption: Signaling pathway of 5-HT6 receptor antagonism.

Caption: Workflow of the Object Recognition Task.

Conclusion and Future Directions

Selective serotonin receptor antagonists, particularly those targeting the 5-HT6 and 5-HT7 receptors, represent a promising avenue for the development of novel therapeutics for cognitive disorders. The preclinical data strongly support their pro-cognitive effects, mediated through the modulation of key neurotransmitter systems and signaling pathways. Future research should focus on elucidating the precise molecular mechanisms, conducting further preclinical validation in a wider range of models, and ultimately, translating these findings into clinical trials to assess their safety and efficacy in human populations. The continued investigation of compounds in the "SB" series and other selective serotonin receptor antagonists holds significant potential for addressing the unmet medical need for effective treatments for memory impairment.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT6 receptor blockade reverses the age-related deficits of recognition memory and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to Stock Solution Preparation and Storage for Novel Research Compounds

For researchers, scientists, and drug development professionals, the proper preparation and storage of stock solutions are foundational to experimental success. This guide provides a comprehensive framework for handling novel or uncharacterized compounds, using the placeholder "SB209995" to illustrate the process where specific data is unavailable. The principles and protocols outlined below are based on established best practices in chemical and pharmaceutical research.

Without a specific manufacturer's datasheet for this compound, empirical determination of its physicochemical properties is paramount. The following sections detail a systematic approach to preparing and storing stock solutions for a novel compound, ensuring the integrity and reliability of your research.

I. Solubility Determination: The First Crucial Step

Before preparing a stock solution, it is essential to determine the solubility of the compound in various common solvents. This information is critical for selecting an appropriate solvent that will dissolve the compound at the desired concentration and be compatible with downstream experimental assays.

Experimental Protocol for Solubility Testing:

-

Compound Dispensing: Accurately weigh a small, precise amount of the compound (e.g., 1-5 mg) into several sterile microcentrifuge tubes.

-

Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 100 µL). Common solvents to test include Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and sterile water or phosphate-buffered saline (PBS).

-

Dissolution Assessment: Vortex each tube vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter.

-

Sonication/Warming (Optional): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it to 37°C. Some compounds may require these additional steps to achieve complete dissolution.

-

Incremental Solvent Addition: If the compound remains insoluble, add additional solvent in measured increments, vortexing after each addition, until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

-

Solvent Selection: Choose the solvent that dissolves the compound to the highest concentration with the least intervention (e.g., without heating) and is most compatible with your experimental system. For cell-based assays, the final concentration of organic solvents like DMSO should typically be kept low (e.g., <0.5%) to avoid cytotoxicity.

Table 1: Illustrative Solubility Data for a Novel Compound

| Solvent | Approximate Solubility | Observations |

| DMSO | >100 mg/mL | Readily dissolves at room temperature. |

| Ethanol | ~25 mg/mL | Requires vortexing to fully dissolve. |

| Methanol | ~15 mg/mL | Requires sonication for complete dissolution. |

| Water/PBS | Insoluble | Compound precipitates out of solution. |

II. Stock Solution Preparation: A Step-by-Step Protocol

Once a suitable solvent has been identified, a high-concentration stock solution can be prepared. This stock solution will be diluted to the final working concentration for experiments.

Experimental Protocol for Stock Solution Preparation:

-

Calculation: Determine the mass of the compound required to achieve the desired stock solution concentration and volume. The following formula can be used: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Weighing: Carefully weigh the calculated amount of the compound in a sterile container. For light-sensitive compounds, use an amber vial or cover the container with aluminum foil.

-

Solvent Addition: Add the appropriate volume of the chosen solvent to the compound.

-

Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Ensure there are no visible particles.

-

Sterilization (Optional): If the stock solution is to be used in sterile cell culture experiments, it can be sterilized by filtering through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent used.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

III. Storage and Stability: Ensuring Long-Term Integrity

Proper storage is critical to maintaining the stability and activity of the stock solution. The optimal storage conditions will depend on the compound and the solvent.

General Storage Recommendations:

-

Solid Compound: Store the neat compound in a desiccator at the temperature recommended by the supplier, typically ranging from room temperature to -20°C.

-

Stock Solutions in Organic Solvents (e.g., DMSO): Store aliquots at -20°C or -80°C for long-term storage.

-

Aqueous Stock Solutions: These are generally less stable and should be prepared fresh. If storage is necessary, store at 4°C for short-term use (a few days) or at -20°C or -80°C for longer periods, though stability should be verified.

Table 2: General Storage Conditions for Stock Solutions

| Storage Temperature | Duration (Typical) | Solvent |

| -80°C | 6 months to 1 year | DMSO, Ethanol |

| -20°C | 1 to 6 months | DMSO, Ethanol |

| 4°C | Days to weeks | Aqueous buffers |

It is highly recommended to perform stability tests on your stock solutions. This can be done by comparing the performance of a freshly prepared solution with an aged, stored solution in a relevant assay.

IV. Visualizing the Workflow

The following diagrams illustrate the logical flow of the processes described above.

Caption: Workflow for preparing a stock solution.

Caption: Decision workflow for solubility testing.

By following these guidelines, researchers can confidently prepare and store stock solutions of novel compounds, ensuring the reproducibility and accuracy of their experimental results. Always refer to any available supplier information as the primary source of guidance for specific compounds.

SB209995 material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB209995, a potent antioxidant metabolite of the cardiovascular drug Carvedilol. The information is curated for professionals in research and drug development, presenting key data, experimental methodologies, and mechanistic insights in a structured format.

Material Safety Data Sheet (MSDS) Information

| Hazard Identification & First Aid Measures | Handling, Storage & Personal Protection | Toxicological & Physical/Chemical Properties |

| Potential Hazards: May cause dizziness, fatigue, or faintness. Can hide symptoms of low blood sugar and hyperthyroidism. | Handling: Avoid prolonged or repeated exposure. Take precautionary measures against static discharge. | Acute Toxicity: Oral TDLO (man): 5.357 ml/kg; Oral LDLO (rat): 8 g/kg; Intraperitoneal LD50 (rat): 769 mg/kg. |

| First Aid (Inhalation): Move to fresh air; consult a doctor if complaints arise. | Storage: Store in a well-ventilated, dry place away from heat, sparks, and flame. | Primary Irritant Effect: No irritant effect on skin or eyes has been noted for Carvedilol. |

| First Aid (Skin Contact): Generally does not irritate the skin. | Personal Protection (Eyes): Safety glasses with side-shields are recommended. | Sensitization: No known sensitizing effects. |

| First Aid (Eye Contact): Rinse opened eye for several minutes under running water. | Personal Protection (Hands): Wear protective gloves. | Carcinogenicity: No carcinogenic effect was observed in 2-year studies in rats and mice. |

| First Aid (Ingestion): If symptoms persist, consult a doctor. | Personal Protection (Clothing): Wear appropriate protective clothing. | Stability: Stable under recommended storage conditions. |

Quantitative Antioxidant Activity

This compound has demonstrated significantly more potent antioxidant activity than its parent compound, Carvedilol, in various in vitro assays.[1] The half-maximal inhibitory concentrations (IC50) are summarized below.

| Assay | This compound IC50 | Carvedilol IC50 |

| Iron-Catalyzed Lipid Peroxidation in Brain Homogenate | 0.30 µmol/l | 8.1 µmol/l |

| Macrophage-Mediated LDL Oxidation | 59 nmol/l | 3.8 µmol/l |

| Cu2+-Initiated LDL Oxidation | 1.7 µmol/l | 17.1 µmol/l |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature on this compound, based on established and widely used protocols.

Iron-Catalyzed Lipid Peroxidation in Brain Homogenate (TBARS Assay)

This assay measures thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.

-

Tissue Preparation:

-

Homogenize brain tissue in a suitable buffer (e.g., ice-cold 1.15% KCl).

-

Centrifuge the homogenate at a low speed to remove large debris. The resulting supernatant is used for the assay.

-

-

Assay Procedure:

-

To the brain homogenate, add a solution of FeSO4 and ascorbic acid to induce lipid peroxidation.

-

Add different concentrations of this compound or the control compound.

-

Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Add thiobarbituric acid (TBA) solution and heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to allow for the formation of the TBARS-MDA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the percentage inhibition of TBARS formation for each concentration of this compound to determine the IC50 value.

-

Macrophage-Mediated and Cu2+-Initiated LDL Oxidation

This assay assesses the ability of a compound to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.

-

LDL Isolation:

-

Isolate LDL from fresh human plasma by ultracentrifugation.

-

Dialyze the isolated LDL against a phosphate-buffered saline (PBS) solution to remove any contaminants.

-

-

Macrophage-Mediated Oxidation:

-

Culture a suitable macrophage cell line (e.g., J774 or THP-1) in appropriate media.

-

Incubate the macrophages with native LDL in the presence of various concentrations of this compound.

-

After incubation, measure the extent of LDL oxidation by quantifying the formation of conjugated dienes (absorbance at 234 nm) or by using the TBARS assay as described above.

-

-

Cu2+-Initiated Oxidation:

-

Incubate native LDL with a solution of CuSO4 to induce oxidation.

-

Add different concentrations of this compound to the LDL solution prior to the addition of CuSO4.

-

Monitor the kinetics of LDL oxidation by measuring the change in absorbance at 234 nm over time, which indicates the formation of conjugated dienes.

-

The lag phase before the rapid onset of oxidation is a key parameter; a longer lag phase indicates greater antioxidant protection.

-

Endothelial Cell Protection Against Oxidative Stress-Induced Cytotoxicity (LDH Assay)

This assay determines if a compound can protect cells from damage caused by oxidative stress by measuring the release of lactate (B86563) dehydrogenase (LDH), a marker of cell lysis.

-

Cell Culture:

-

Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate until they reach a suitable confluency.

-

-

Induction of Oxidative Stress and Treatment:

-

Induce oxidative stress in the cells by exposing them to a source of reactive oxygen species, such as xanthine/xanthine oxidase (to generate superoxide (B77818) radicals) or H2O2 (to generate hydroxyl radicals).

-

Treat the cells with various concentrations of this compound concurrently with the oxidative stressor.

-

-

LDH Measurement:

-

After the incubation period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit. Add the supernatant to a reaction mixture containing a substrate for LDH and a tetrazolium salt.

-

LDH in the supernatant will catalyze a reaction that leads to the formation of a colored formazan (B1609692) product.

-

Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).

-

The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cell protection afforded by this compound.

-

Signaling Pathway and Mechanism of Action

The antioxidant activity of Carvedilol, the parent compound of this compound, has been shown to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][3] This pathway is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This results in the increased synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] It is highly probable that this compound, as a potent antioxidant metabolite, also exerts its protective effects, at least in part, through this pathway.

Furthermore, the direct radical scavenging and inhibition of lipid peroxidation observed with this compound suggest a direct chemical interaction with reactive oxygen species, thereby neutralizing their damaging effects.

References

SB209995: A Technical Guide to its Antioxidant Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core signaling pathways and mechanism of action of SB209995, a potent antioxidant and a key metabolite of the beta-blocker carvedilol (B1668590). This document provides a comprehensive overview of its role in mitigating oxidative stress, including quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action: Potent Antioxidant Activity

This compound functions primarily as a robust antioxidant. Its principal mechanism involves the inhibition of oxygen-radical-mediated lipid peroxidation, a critical process in cellular damage. As a metabolite of carvedilol, this compound has demonstrated significantly greater antioxidant potency than its parent compound, suggesting it may contribute substantially to the therapeutic effects of carvedilol.[1]

The primary signaling role of this compound is its intervention in the cascade of events triggered by reactive oxygen species (ROS). ROS, such as hydroxyl radicals (OH•) and superoxide (B77818) anions (O2-), are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. This damage, termed oxidative stress, is implicated in a wide range of pathological conditions. By scavenging these free radicals, this compound effectively dampens these damaging signaling cascades at their origin.

Quantitative Data: Inhibitory Potency of this compound

The antioxidant efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against carvedilol.

| Assay | Target of Inhibition | This compound IC50 | Carvedilol IC50 |

| Thiobarbituric Acid Reactive Substances (TBARS) | Iron-catalyzed lipid peroxidation in brain homogenate | 0.30 µmol/l | 8.1 µmol/l |

| Macrophage-mediated LDL Oxidation | Oxidation of low-density lipoprotein (LDL) | 59 nmol/l | 3.8 µmol/l |

| Copper-initiated LDL Oxidation | Oxidation of low-density lipoprotein (LDL) | 1.7 µmol/l | 17.1 µmol/l |

Data sourced from Pharmacology 1994;48(6):385-91.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Iron-Catalyzed Lipid Peroxidation Assay

-

Objective: To assess the inhibition of lipid peroxidation in a brain tissue model.

-

Methodology:

-

Brain homogenates are prepared from animal models (e.g., rats).

-

The homogenate is incubated with a pro-oxidant, typically an iron salt (e.g., FeCl2 or FeSO4), to induce lipid peroxidation.

-

Varying concentrations of this compound or carvedilol are added to the incubation mixture.

-

The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid-reactive substances (TBARS), which are byproducts of lipid peroxidation.

-

The IC50 value is calculated as the concentration of the compound that inhibits TBARS formation by 50% compared to the control.

-

LDL Oxidation Assays

-

Objective: To evaluate the inhibition of low-density lipoprotein (LDL) oxidation, a key event in the pathogenesis of atherosclerosis.

-

Methodologies:

-

Macrophage-Mediated Oxidation:

-

Macrophages are cultured and activated to induce oxidative stress.

-